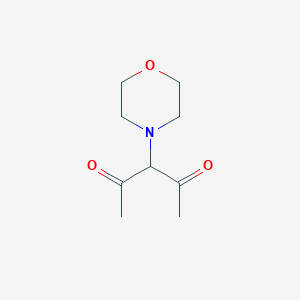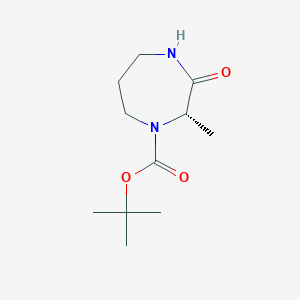
2-n-PropylthiophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-PropylthiophenylZinc bromide is an organozinc compound with the molecular formula C₉H₁₁BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in the field of synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-n-PropylthiophenylZinc bromide can be synthesized through the reaction of 2-n-Propylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 2-n-Propylthiophenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of microreactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-n-PropylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds .
Applications De Recherche Scientifique
2-n-PropylthiophenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be employed in the modification of biomolecules for various biological studies.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-n-PropylthiophenylZinc bromide involves the transfer of the 2-n-Propylthiophenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and promoting the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-n-PropylphenylZinc bromide
- 2-n-ButylthiophenylZinc bromide
- 2-n-PropylthiophenylMagnesium bromide
Uniqueness
2-n-PropylthiophenylZinc bromide is unique due to its specific reactivity and the presence of both a thiophene ring and a zinc bromide moiety. This combination allows for a wide range of chemical transformations and applications that may not be achievable with other similar compounds .
Propriétés
Formule moléculaire |
C9H11BrSZn |
|---|---|
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
bromozinc(1+);propylsulfanylbenzene |
InChI |
InChI=1S/C9H11S.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h3-6H,2,8H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RUZNMRWNTLRKGT-UHFFFAOYSA-M |
SMILES canonique |
CCCSC1=CC=CC=[C-]1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



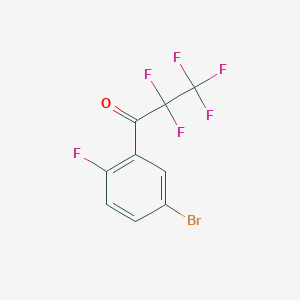


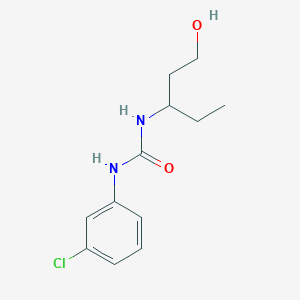
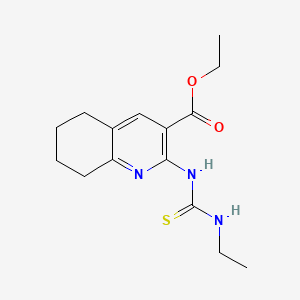
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)
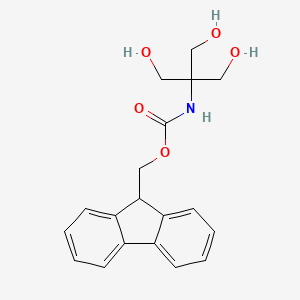

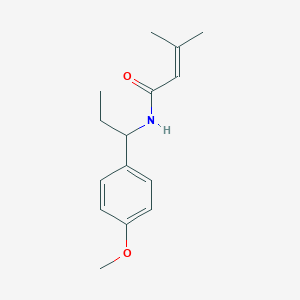
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
![(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B14894566.png)
